molecular formula C10H13NO2 B15439642 3-Anilino-2-methylpropanoic acid CAS No. 73849-53-3

3-Anilino-2-methylpropanoic acid

Cat. No.: B15439642
CAS No.: 73849-53-3
M. Wt: 179.22 g/mol
InChI Key: RJCOXHXMDNJNMU-UHFFFAOYSA-N
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Description

3-Anilino-2-methylpropanoic acid is a chemical compound with the CAS Registry Number 73849-53-3 . It has a molecular formula of C10H13NO2 and a molecular weight of 179.216 g/mol . This compound features an anilino group (a phenyl ring attached to an amino group) linked to a 2-methylpropanoic acid chain, making it a molecule of interest in various organic synthesis and medicinal chemistry research applications . The provided compound is of high purity and is intended for research purposes exclusively. It is strictly for laboratory use and is not meant for diagnostic, therapeutic, or human consumption of any kind. Researchers can rely on the quality of this product for their investigative studies.

Properties

CAS No.

73849-53-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-anilino-2-methylpropanoic acid

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)

InChI Key

RJCOXHXMDNJNMU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, amino group modifications, or additional functional groups. The table below summarizes critical differences:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-Anilino-2-methylpropanoic acid C₁₀H₁₃NO₂ –CH₃ (C2), –NH–C₆H₅ (C3) 193.22* Hypothesized: Intermediate in drug synthesis
3-(2-Acetylanilino)propanoic acid C₁₁H₁₃NO₃ –CH₂COOH (C3), –NH–C₆H₄–COCH₃ (C2) 221.23 Crystalline solid; studied for hydrogen bonding
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C₆H₁₃NO₂S –CH₃ (C2), –S–CH₂CH₂NH₂ (C3) 163.24 Sulfur-containing; potential biochemical reagent
3-Amino-3-(2-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ –NH₂ (C3), –C₆H₃(NO₂) (C3) 210.19 Nitro group enhances acidity; used in peptidomimetics
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ –NH₂ (C2), –C₆H₃(NO₂) (C3), chiral center 210.19 Chiral building block; pharmaceutical research

*Calculated based on analogous structures.

Physicochemical and Reactivity Differences

  • Electronic Effects: The nitro group in 3-amino-3-(2-nitrophenyl)propanoic acid withdraws electron density, increasing acidity (pKa ~2.5–3.0) compared to non-nitro analogs. In contrast, the methyl group in this compound may sterically hinder reactions at the α-carbon .
  • Solubility: Sulfur-containing derivatives (e.g., 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid ) exhibit higher solubility in polar solvents due to the –SH group, whereas aromatic analogs like 3-(2-acetylanilino)propanoic acid are less water-soluble.
  • Biological Activity: Chiral compounds such as (S)-2-amino-3-(3-nitrophenyl)propanoic acid show enantioselective interactions in enzyme inhibition, unlike racemic or non-chiral analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-anilino-2-methylpropanoic acid derivatives?

  • Methodological Answer : A common approach involves coupling substituted anilines with methyl acrylate derivatives under palladium catalysis. For example, 2-methylbenzylamine reacts with methyl acrylate using Pd/C and triethylamine to form intermediates, followed by hydrolysis to yield the target compound . Alternative routes include acetylation of aniline precursors with dichlorophenoxyacetyl chloride, as demonstrated in the synthesis of structurally related compounds . Reaction optimization typically focuses on solvent choice (e.g., THF or DMF), temperature (60–80°C), and catalyst loading (5–10 mol% Pd).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL97) resolve bond angles (e.g., C15—C16—Cl1 = 123.6° in dichlorophenyl derivatives) and confirm stereochemistry .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 293.8 for chlorinated analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed NMR data in this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria) or crystallographic disorder. Cross-validation with X-ray data is essential:

Perform single-crystal X-ray diffraction (SC-XRD) using SHELXTL to determine precise bond lengths and angles .

Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set).

Use variable-temperature NMR to detect conformational flexibility .

  • Example : In methyl 2-(N-[2-(2,4-dichlorophenoxy)acetyl]anilino)propanoate, SC-XRD resolved ambiguities in dihedral angles (C21—C22—H22B = 109.5°) that NMR alone could not .

Q. What strategies optimize enantiomeric purity during the synthesis of chiral this compound analogs?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity (>90% ee) .
  • Chromatographic Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., (1R,2S)-norephedrine) .

Q. How do steric and electronic effects of substituents influence the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Steric Effects : Bulky groups (e.g., 2,4,6-trimethylbenzyl) reduce enzymatic degradation, enhancing metabolic stability .
  • Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -CF₃) increase acidity (pKa ~3.5–4.0), improving membrane permeability .
  • Case Study : 3-Amino-3-(2-chlorophenyl)propanoic acid showed 10-fold higher ACE inhibition than unsubstituted analogs due to enhanced hydrophobic interactions .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer :

  • Multivariate Regression : Use partial least squares (PLS) to correlate descriptors (e.g., logP, molar refractivity) with bioactivity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to identify key interactions (e.g., hydrogen bonds with His383 in ACE) .
  • QSAR Table Example :
CompoundlogPIC₅₀ (µM)
A (R=H)1.2120
B (R=Cl)2.812

Q. How should researchers design experiments to address low yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :

Reaction Monitoring : Use in-situ IR or LC-MS to identify intermediates and optimize stepwise conditions .

Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ with Boc groups) to prevent side reactions .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

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